![molecular formula C19H18N2O5 B557076 Fmoc-Asn-OH CAS No. 71989-16-7](/img/structure/B557076.png)
Fmoc-Asn-OH
Overview
Description
Fmoc-Asn-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-Nγ-trityl-L-asparagine, is an amino acid derivative used in peptide synthesis . It has good solubility properties in most organic solvents and results in significantly purer peptides than other derivatives used for the introduction of Asn .
Synthesis Analysis
The coupling of Fmoc-Asn-OH can be performed by standard procedures . It prevents the possibility of the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Molecular Structure Analysis
The empirical formula of Fmoc-Asn-OH is C38H32N2O5 and its molecular weight is 596.67 .Chemical Reactions Analysis
Fmoc-Asn-OH is used in Fmoc solid-phase peptide synthesis . It prevents the amide side chain from undergoing dehydration side reactions during activation, especially with carbodiimide reagents .Physical And Chemical Properties Analysis
Fmoc-Asn-OH is a white to yellowish powder . It has an optical activity of [α]20/D −15.0±1°, c = 1% in methanol . Its melting point is 201-204 °C . It is insoluble in water .Scientific Research Applications
Peptide Synthesis
Fmoc-Asn-OH is widely used in peptide synthesis, particularly in the solid-phase synthesis method known as Fmoc/tBu synthesis. This method is preferred for synthesizing peptides in both research and industrial settings due to its efficiency and the high purity of peptides it produces. Fmoc-Asn-OH, with its good solubility properties, is often used to prevent dehydration side reactions during activation, especially with carbodiimide reagents .
Biomedical Applications
The Fmoc group, when attached to amino acids like asparagine, exhibits self-assembly properties that are useful in creating hydrogels. These hydrogels can potentially be used as extracellular matrices for cytotoxicity and cell adhesion assays, which are crucial in biomedical research for tissue engineering and regenerative medicine .
Biochemical Reagent
In life science research, Fmoc-Asn-OH serves as a biochemical reagent. It’s used for the synthesis of Fmoc-based solid-phase peptide synthesis and has been shown to result in significantly purer peptides than other derivatives used for the introduction of Asn into peptide chains .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c20-17(22)9-16(18(23)24)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,22)(H,21,25)(H,23,24)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGBZNJSGOBFOV-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222268 | |
Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Asn-OH | |
CAS RN |
71989-16-7 | |
Record name | FMOC-L-asparagine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N2-((9H-Fluoren-9-ylmethoxy)carbonyl)-L-asparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80222268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-asparagine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.299 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the main challenge associated with using Fmoc-Asn-OH in Fmoc solid-phase peptide synthesis?
A1: A major challenge with using Fmoc-Asn-OH in Fmoc solid-phase peptide synthesis is the potential for asparagine side chain dehydration during carboxyl activation. This side reaction leads to the formation of undesired β-cyanoalanine residues within the peptide sequence. [, , , ]
Q2: What strategies can be employed to minimize β-cyanoalanine formation during Fmoc-Asn-OH coupling?
A2: Several strategies can minimize β-cyanoalanine formation:
- Using alternative coupling reagents: Replacing DCC/HOBt with BOP (Castro's reagent) for activation has been shown to reduce dehydration. []
- Employing pre-activated Fmoc-Asn-OH: Coupling Fmoc-Asn-OH as the pentafluorophenyl ester (Fmoc-Asn-OPfp) avoids the activation step altogether and minimizes side reactions. []
Q3: What side reaction can occur when using side chain-protected asparagine derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH, and how can it be mitigated?
A3: While effective at preventing asparagine dehydration, Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH can generate carbonium ions during the acidolytic cleavage step. These ions can alkylate tryptophan residues within the peptide sequence. [] Adding scavengers to the trifluoroacetic acid (TFA) during cleavage and side chain deprotection can help reduce this unwanted alkylation. []
Q4: How does the coupling efficiency of Fmoc-Asn-OH compare to that of side chain-protected asparagine derivatives?
A4: Studies indicate that the coupling of Fmoc-Asn-OH proceeds slower compared to side chain-protected derivatives like Fmoc-Asn(Mbh)-OH and Fmoc-Asn(Tmob)-OH. The latter exhibit coupling speeds comparable to other Fmoc-amino acid derivatives. [] This difference highlights the impact of steric hindrance on coupling efficiency in peptide synthesis.
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